molecular formula C14H15ClN2OS B2927243 2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 568543-62-4

2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2927243
CAS No.: 568543-62-4
M. Wt: 294.8
InChI Key: AXBTVPSSICXNFD-UHFFFAOYSA-N
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Description

. This compound features a thiazole ring, a chloroacetamide group, and a trimethylphenyl moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the reaction of an appropriate amine with carbon disulfide and an alkyl halide.

  • Introduction of the Trimethylphenyl Group: : The trimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using trimethylbenzene and an acyl chloride in the presence of a Lewis acid catalyst.

  • Attachment of the Chloroacetamide Group: : The chloroacetamide group can be introduced through nucleophilic substitution reactions involving chloroacetyl chloride and the thiazole derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

  • Substitution: : Chloroacetyl chloride, amines, alcohols, and polar aprotic solvents.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Formation of various substituted thiazoles or acetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound and its derivatives can be explored for their therapeutic potential. They may be used in the development of new drugs for treating various diseases, including infections and cancer.

Industry

In industry, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-phenylthiazol-2-yl)acetamide

  • 2-Chloro-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide

  • 2-Chloro-N-(4-(2,4,6-trimethylphenyl)thiazol-2-yl)acetamide

Uniqueness

2-Chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide is unique due to its trimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and may contribute to its distinct properties and applications.

Properties

IUPAC Name

2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-8-4-9(2)13(10(3)5-8)11-7-19-14(16-11)17-12(18)6-15/h4-5,7H,6H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBTVPSSICXNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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